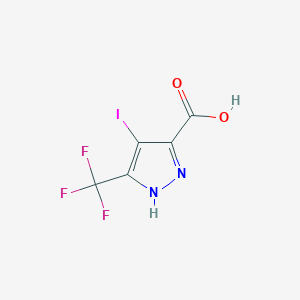
4-Iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that features an iodine atom, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
The synthesis of 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. These reactions typically require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. These reactions often use palladium catalysts and boronic acids as reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
4-Iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for designing new materials and catalysts.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators. Its trifluoromethyl group can enhance the biological activity and stability of these molecules.
Medicine: The compound has potential applications in drug discovery and development. It can be used to create new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its unique properties can enhance the effectiveness and environmental compatibility of these products.
Mechanism of Action
The mechanism of action of 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to more potent and specific effects.
The molecular pathways involved in the compound’s action can vary depending on the target. For example, if the compound acts as an enzyme inhibitor, it may block the enzyme’s active site and prevent substrate binding, thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
4-Iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: This compound has a similar trifluoromethyl group and iodine atom but features a pyrrolo[2,3-b]pyridine ring instead of a pyrazole ring.
5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: This compound also contains an iodine atom and a trifluoromethyl group but has a triisopropylsilanyl group and a pyrrolo[2,3-b]pyridine ring.
4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: This compound features a chloro and phenylsulfonyl group in addition to the iodine and trifluoromethyl groups, with a pyrrolo[2,3-b]pyridine ring.
The uniqueness of 4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid lies in its specific combination of functional groups and the pyrazole ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-iodo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IN2O2/c6-5(7,8)3-1(9)2(4(12)13)10-11-3/h(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSCCNIIEKKCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
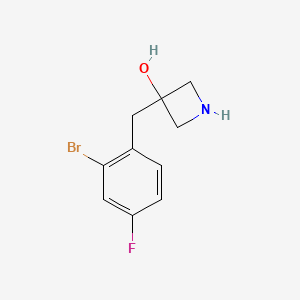
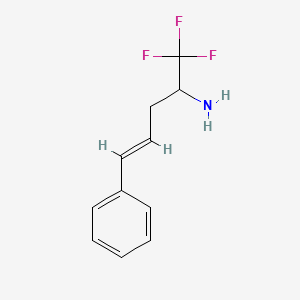
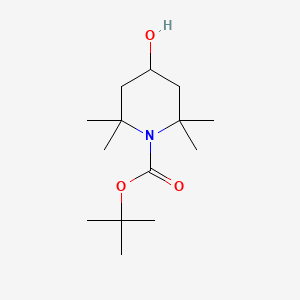

![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)

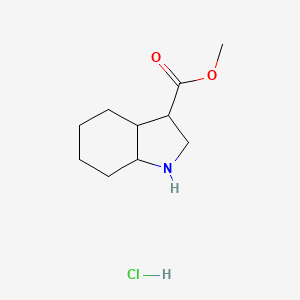
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
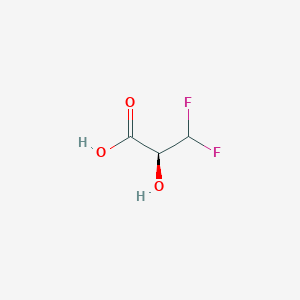



![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
